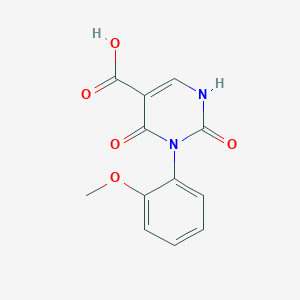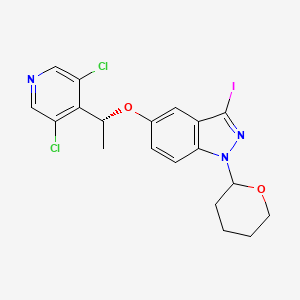![molecular formula C23H26ClN3 B12834368 5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride](/img/structure/B12834368.png)
5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride is a complex organic compound that belongs to the class of imidazoisoquinolines. This compound is characterized by its unique structure, which includes a piperidine ring attached to a phenyl group, further connected to a dihydroimidazoisoquinoline core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride typically involves multiple steps:
-
Formation of the Piperidine Derivative: : The initial step involves the preparation of the piperidine derivative. This can be achieved by reacting piperidine with benzyl chloride under basic conditions to form 4-(Piperidin-1-ylmethyl)benzyl chloride.
-
Cyclization to Form Imidazoisoquinoline Core: : The next step involves the cyclization of the piperidine derivative with an appropriate isoquinoline precursor. This can be done using a condensation reaction under acidic conditions, often employing a catalyst such as trifluoroacetic acid.
-
Hydrochloride Salt Formation: : The final step is the conversion of the free base into its hydrochloride salt. This is typically done by dissolving the compound in an organic solvent and adding hydrochloric acid to precipitate the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
- **Ox
特性
分子式 |
C23H26ClN3 |
|---|---|
分子量 |
379.9 g/mol |
IUPAC名 |
5-[4-(piperidin-1-ylmethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline;hydrochloride |
InChI |
InChI=1S/C23H25N3.ClH/c1-4-13-25(14-5-1)17-18-8-10-19(11-9-18)22-16-20-6-2-3-7-21(20)23-24-12-15-26(22)23;/h2-3,6-11,16H,1,4-5,12-15,17H2;1H |
InChIキー |
NPSKVSYUZGEBCS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



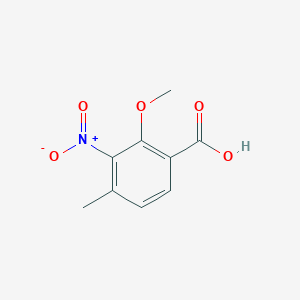
![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)
![3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B12834300.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B12834304.png)
![N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide](/img/structure/B12834322.png)

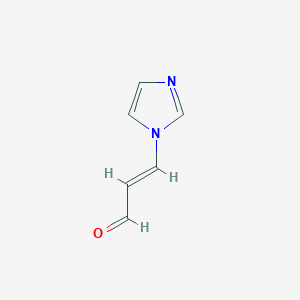
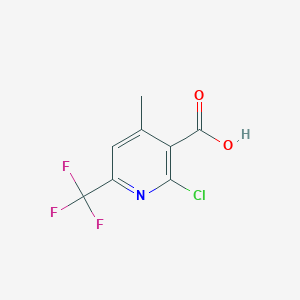
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane](/img/structure/B12834351.png)

